N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-thiophenesulfonamide
Overview
Description
N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-thiophenesulfonamide, also known as TAK-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has been shown to exhibit anti-inflammatory and analgesic effects.
Mechanism of Action
N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-thiophenesulfonamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of several enzymes and signaling pathways involved in the inflammatory response. It has been shown to inhibit the activity of p38 MAPK, JNK, and NF-κB, which are known to play a crucial role in the production of pro-inflammatory cytokines and chemokines. N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-thiophenesulfonamide also inhibits the activity of COX-2, which is involved in the production of prostaglandins, which are known to contribute to the inflammatory response.
Biochemical and Physiological Effects:
N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-thiophenesulfonamide has been shown to exhibit anti-inflammatory and analgesic effects in preclinical studies. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and TNF-α. N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-thiophenesulfonamide also reduces the production of prostaglandins, which are known to contribute to the inflammatory response. In addition, N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-thiophenesulfonamide has been shown to reduce the activation of immune cells, such as macrophages and T cells, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-thiophenesulfonamide is its specificity for the enzymes and signaling pathways involved in the inflammatory response. This specificity allows for targeted inhibition of the inflammatory response, without affecting other physiological processes. However, one of the limitations of N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-thiophenesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-thiophenesulfonamide has a short half-life, which can limit its efficacy in vivo.
Future Directions
There are several future directions for the research on N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-thiophenesulfonamide. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-thiophenesulfonamide has been shown to exhibit anti-inflammatory and analgesic effects in preclinical studies, and further studies are needed to evaluate its efficacy in clinical trials. Another potential application is in the treatment of cancer. N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-thiophenesulfonamide has been shown to inhibit the activity of several signaling pathways involved in cancer progression, such as JNK and NF-κB. Further studies are needed to evaluate its efficacy in preclinical and clinical trials for the treatment of cancer.
Scientific Research Applications
N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory and analgesic effects in preclinical studies. N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-thiophenesulfonamide has been reported to inhibit the activity of several enzymes and signaling pathways involved in the inflammatory response, such as p38 MAPK, JNK, and NF-κB. These pathways are known to play a crucial role in the pathogenesis of several inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
properties
IUPAC Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S2/c22-17-10-8-14(21-27(24,25)19-6-3-11-26-19)12-16(17)20-15-5-2-1-4-13(15)7-9-18(20)23/h1-12,21-23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXDSXZBPWSAFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CS4)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]thiophene-2-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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